molecular formula C24H20Cl2N2O B11106378 2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11106378
M. Wt: 423.3 g/mol
InChI Key: YMNIEJZGJAPPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a tert-butyl group, and a dichlorophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-tert-butylbenzoxazole with 2,4-dichlorobenzaldehyde under acidic or basic conditions to form the desired imine product. The reaction is often carried out in solvents like ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography. The choice of catalysts, solvents, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can occur, especially on the dichlorophenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities. Its benzoxazole ring and dichlorophenyl moiety contribute to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20Cl2N2O

Molecular Weight

423.3 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C24H20Cl2N2O/c1-24(2,3)17-7-4-15(5-8-17)23-28-21-13-19(10-11-22(21)29-23)27-14-16-6-9-18(25)12-20(16)26/h4-14H,1-3H3

InChI Key

YMNIEJZGJAPPCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.